molecular formula C24H22BrN3O5S B11634750 Methyl 6-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Methyl 6-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Cat. No.: B11634750
M. Wt: 544.4 g/mol
InChI Key: FCDGHDWMQVDXJU-UHFFFAOYSA-N
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Description

METHYL 6-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(2-ETHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, a cyano group, and an ethoxyphenyl group, among others. Its molecular formula is C22H20BrN3O4S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 6-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(2-ETHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-bromophenyl isocyanate with a suitable thiol to form the carbamoyl intermediate. This intermediate is then reacted with a cyano-substituted pyridine derivative under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process may include purification steps such as recrystallization and chromatography to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 6-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(2-ETHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

METHYL 6-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(2-ETHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of METHYL 6-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(2-ETHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 6-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(2-ETHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C24H22BrN3O5S

Molecular Weight

544.4 g/mol

IUPAC Name

methyl 6-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-5-cyano-4-(2-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate

InChI

InChI=1S/C24H22BrN3O5S/c1-3-33-18-7-5-4-6-16(18)20-17(12-26)23(28-22(30)21(20)24(31)32-2)34-13-19(29)27-15-10-8-14(25)9-11-15/h4-11,20-21H,3,13H2,1-2H3,(H,27,29)(H,28,30)

InChI Key

FCDGHDWMQVDXJU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2C(C(=O)NC(=C2C#N)SCC(=O)NC3=CC=C(C=C3)Br)C(=O)OC

Origin of Product

United States

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